

Introduction: The Strategic Importance of the Trifluoromethyl Group in Piperidine Scaffolds

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)piperidine

Cat. No.: B127925

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The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and pharmaceuticals, serving as a cornerstone in modern drug design.^{[1][2]} Its conformational flexibility and basic nitrogen atom allow for critical interactions with a multitude of biological targets. The strategic incorporation of a trifluoromethyl (-CF₃) group, particularly at the C2 position, imparts a unique and highly desirable set of physicochemical properties to the piperidine core. This substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity, ultimately improving the pharmacokinetic and pharmacodynamic profile of drug candidates.^{[1][3][4]}

The electron-withdrawing nature of the -CF₃ group significantly alters the basicity of the piperidine nitrogen, while its steric bulk can enforce specific conformations. Furthermore, the -CF₃ group can increase a molecule's lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by shielding adjacent positions from oxidative degradation by metabolic enzymes.^{[3][4]} This guide provides a comprehensive technical overview of **2-(trifluoromethyl)piperidine**, covering its nomenclature, physicochemical properties, synthesis methodologies, and critical role as a building block in the development of next-generation therapeutics and agrochemicals.

Part 1: Nomenclature and CAS Registry Information

Precise identification of chemical compounds is critical for research, development, and regulatory compliance. **2-(Trifluoromethyl)piperidine** exists as a racemic mixture and as two

distinct enantiomers, (R) and (S), each with a unique CAS Registry Number. The hydrochloride salt forms are also common for improving handling and solubility.

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent structure is **2-(Trifluoromethyl)piperidine**.

Common synonyms include:

- (±)-2-(Trifluoromethyl)piperidine[5][6]
- Piperidine, 2-(trifluoromethyl)-[6][7][8]

Data Presentation: Isomers and CAS Numbers

The following table summarizes the key identifiers for the racemic mixture, its enantiomers, and their common salt forms.

Compound Name	Stereochemistry	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-(Trifluoromethyl)piperidine	Racemic	154630-93-0[5][9]	C ₆ H ₁₀ F ₃ N	153.15[9]
(R)-2-(Trifluoromethyl)piperidine	R-enantiomer	1212734-83-2[10][11][12]	C ₆ H ₁₀ F ₃ N	153.15[10][12]
(S)-2-(Trifluoromethyl)piperidine	S-enantiomer	154727-51-2[13][14]	C ₆ H ₁₀ F ₃ N	153.15[13][14]
2-(Trifluoromethyl)piperidine HCl	Racemic Salt	627533-08-8[7][8]	C ₆ H ₁₁ ClF ₃ N	189.61[3][15]
(S)-2-Trifluoromethylpiperidine HCl	S-enantiomer Salt	1389320-24-4[3]	C ₆ H ₁₁ ClF ₃ N	189.61[3]

Part 2: Physicochemical and Spectroscopic Properties

The physical properties of **2-(trifluoromethyl)piperidine** are influenced by the strong C-F bonds and the overall polarity of the molecule. It is typically a liquid at room temperature with a characteristic boiling point.

Data Presentation: Physicochemical Properties

Property	Racemic	(R)-enantiomer	(S)-enantiomer	Source(s)
Appearance	Liquid	Colorless to yellow to brown liquid	Liquid	[5][9][10]
Density (at 25 °C)	1.126 g/mL	1.170 g/mL	1.161 g/mL	[9][10][14]
Boiling Point	122-124 °C	80 °C	80 °C (at 200 Torr)	[6][10][13]
Refractive Index (n _{20/D})	1.390	1.390	1.391	[9][10][14]
Flash Point	27.8 °C	27.8 °C	26.1 °C	[9][12][14]

Spectroscopic Characterization

Full characterization of **2-(trifluoromethyl)piperidine** and its derivatives relies on a suite of spectroscopic techniques.

- **NMR Spectroscopy:** ¹H and ¹³C NMR are used to confirm the piperidine ring structure and substitution pattern. Critically, ¹⁹F NMR provides a definitive signal for the presence and electronic environment of the trifluoromethyl group.[3]
- **Mass Spectrometry:** Provides accurate mass data for molecular formula confirmation.
- **Chiral HPLC:** Utilized to determine the enantiomeric purity (ee%) of the (R) and (S) isomers, often using specialized columns like Chiralpak.[3]

- X-ray Crystallography: When applicable (typically for solid derivatives or salts), this technique can be used to unambiguously determine the absolute stereochemistry.[3]

Part 3: Synthesis Methodologies

The synthesis of **2-(trifluoromethyl)piperidine** can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and stereochemical requirements.

Key Synthetic Strategies

- Hydrogenation of 2-Trifluoromethylpyridine: This is one of the most direct and common methods, utilizing the commercially available pyridine precursor. The aromatic ring is reduced under hydrogen pressure using a metal catalyst.[4]
- From Pipecolic Acid: The first reported synthesis involved the treatment of a pipecolic acid salt with sulfur tetrafluoride (SF₄). However, this method suffers from very low yields (around 9.6%) and harsh reaction conditions.[4]
- Cyclization of Linear Amines: Intramolecular cyclization reactions, such as the silyl-aza-Prins reaction, can be employed to construct the piperidine ring with the trifluoromethyl group already in place.[4]

Experimental Protocol: Catalytic Hydrogenation of 2-Trifluoromethylpyridine

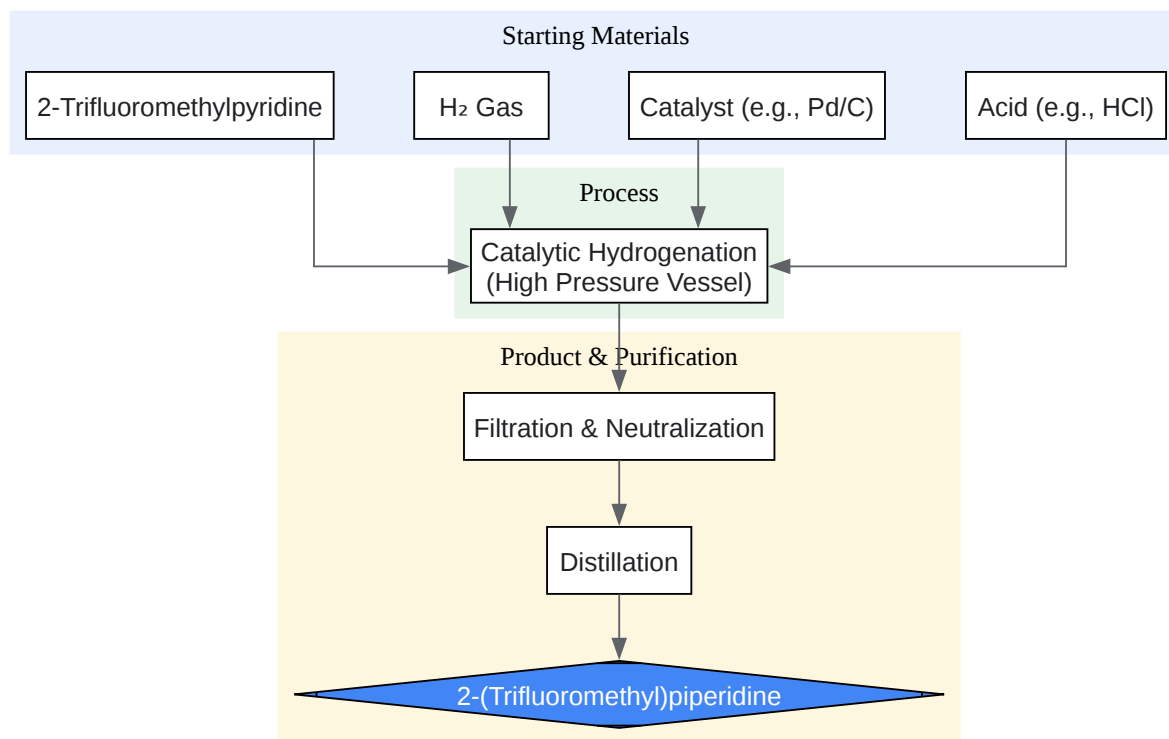
This protocol is a self-validating system as the reaction progress can be monitored by the cessation of hydrogen uptake, and the product can be readily verified by standard analytical techniques.

Causality: The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) or a Rhodium-based catalyst is crucial for effectively reducing the pyridine ring without cleaving the C-F bonds of the trifluoromethyl group.[4] The acidic conditions (e.g., using HCl or H₂SO₄) protonate the pyridine nitrogen, which activates the ring towards reduction and helps prevent catalyst poisoning.

Step-by-Step Methodology:

- **Reactor Setup:** A high-pressure hydrogenation vessel (Parr shaker or similar autoclave) is charged with 2-trifluoromethylpyridine (1.0 eq) and a suitable solvent such as methanol or acetic acid.
- **Catalyst Addition:** A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Rh/C) is carefully added to the mixture.
- **Acidification:** An acid (e.g., concentrated HCl or H₂SO₄, 1.0-1.2 eq) is added to the reaction mixture.
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi, depending on the catalyst and substrate). The reaction is then heated (e.g., to 50-80 °C) and agitated.
- **Monitoring:** The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is considered complete.
- **Workup:** The reactor is cooled, and the pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the solid catalyst.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure. The resulting residue is then neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude **2-(trifluoromethyl)piperidine**.
- **Purification:** The crude product can be purified by distillation under reduced pressure to yield the final product.

Mandatory Visualization: Synthesis Workflow



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Caption: Catalytic hydrogenation of 2-trifluoromethylpyridine.

Part 4: Applications in Research and Drug Development

2-(Trifluoromethyl)piperidine is a valuable chiral building block for synthesizing more complex molecules.^[3] Its derivatives are essential intermediates in the development of pharmaceuticals and agrochemicals.^{[10][11]}

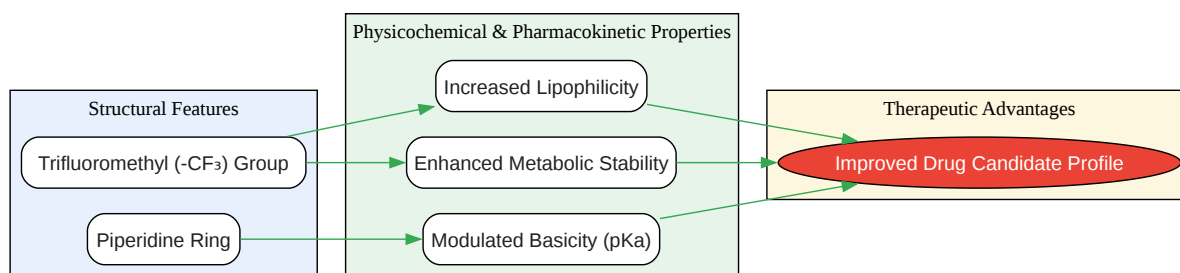
Expertise & Experience: The incorporation of this moiety is a deliberate design choice aimed at overcoming common drug development hurdles. The -CF₃ group acts as a bioisostere for other

groups (like methyl or chloro) but provides superior metabolic stability.[4] This is because the high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance. This often leads to an extended in-vivo half-life and improved bioavailability.

Key Application Areas:

- **Pharmaceuticals:** It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.[10] The piperidine scaffold is adept at interacting with central nervous system (CNS) receptors, and the trifluoromethyl group can enhance blood-brain barrier penetration.[3]
- **Agrochemicals:** The enhanced stability and lipophilicity are also advantageous in agrochemical formulations, contributing to the creation of more effective and persistent pesticides and herbicides.[10][11]
- **Organic Synthesis:** Researchers use it as a versatile building block to create diverse chemical libraries for screening against various biological targets.[3][10] The nitrogen atom can be readily functionalized to introduce additional diversity.

Mandatory Visualization: Structure-Property Relationship



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Caption: Impact of structural features on pharmacokinetic properties.

Conclusion

2-(Trifluoromethyl)piperidine is more than just a fluorinated heterocycle; it is a strategically vital building block in modern chemical and pharmaceutical science. Its unique combination of a conformationally relevant piperidine core and the powerful electronic and steric effects of the trifluoromethyl group provides a reliable platform for enhancing the druglike properties of bioactive molecules. From direct synthesis via hydrogenation to its application in CNS-active agents, this compound demonstrates the profound impact that targeted fluorination can have on molecular design, making it an indispensable tool for researchers, scientists, and drug development professionals.

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